3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
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Overview
Description
3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is an organic compound with a unique structural framework that combines a sulfonamide group with a triazolopyridazine core. This complex chemical architecture grants it various applications in the fields of medicinal chemistry, material science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the triazolopyridazine core: The starting materials for synthesizing the triazolopyridazine core include 3-methylpyrazole and hydrazine, which undergo cyclization in the presence of a catalytic amount of an acid like hydrochloric acid.
Etherification: This intermediate undergoes etherification with 2-chloroethyl benzene-1-sulfonate under basic conditions to form the sulfonamide derivative.
Final product formation: The final compound is isolated and purified using methods such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow a similar route, scaled up and optimized for efficiency. Continuous flow synthesis and automated reaction setups might be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, which may modify the triazolopyridazine ring or the sulfonamide group.
Reduction: Reduction reactions could potentially target the nitrogen-containing heterocycle or the sulfonamide functionality, leading to different reduction products.
Substitution: The benzene ring allows for various electrophilic aromatic substitution reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Oxidative derivatives with modified functional groups.
Reduced compounds with altered ring systems.
Substituted derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide finds its applications in various scientific domains:
Chemistry: As a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors:
Molecular Targets: It may bind to active sites on enzymes, inhibiting their activity, or interact with receptor proteins, modulating their function.
Pathways Involved: The precise pathways depend on the biological context but may involve modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonate
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
Unique Structural Features: The combination of a triazolopyridazine core with a sulfonamide group is relatively rare, contributing to its distinct properties.
Distinct Biological Activity: It may exhibit unique biological activity profiles compared to its analogs, making it a valuable compound for research.
Properties
IUPAC Name |
3-methyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-4-3-5-13(10-11)24(21,22)16-8-9-23-15-7-6-14-18-17-12(2)20(14)19-15/h3-7,10,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEIMSIUFZWZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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